4-[(2-Nitrophenyl)methyl]pyridine
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Overview
Description
4-[(2-Nitrophenyl)methyl]pyridine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, where a nitrophenyl group is attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitrophenyl)methyl]pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyridinium ions, which can then be further reacted to form nitropyridine derivatives . Another method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by subsequent reactions to introduce the nitrophenyl group .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. For instance, pyridine N-oxide can be converted to 4-nitropyridine N-oxide using fuming nitric acid and concentrated sulfuric acid. This intermediate can then be further reacted to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-aminophenyl)methyl]pyridine.
Scientific Research Applications
4-[(2-Nitrophenyl)methyl]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Nitrophenyl)methyl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Nitrophenyl)methyl]pyridine: Similar in structure but with the nitrophenyl group attached at a different position.
4-[(3-Nitrophenyl)methyl]pyridine: Another isomer with the nitrophenyl group in the meta position.
4-[(2-Aminophenyl)methyl]pyridine: A reduced form where the nitro group is replaced by an amine group.
Uniqueness
4-[(2-Nitrophenyl)methyl]pyridine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
60288-89-3 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8H,9H2 |
InChI Key |
MBGGFGSBHUGSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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